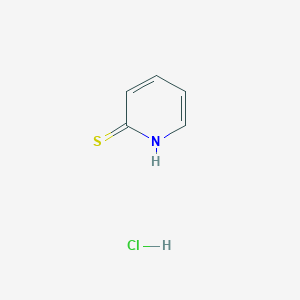
Pyridine-2-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2-thiol hydrochloride is a chemical compound with the molecular formula C5H5NS·HCl. It is a derivative of pyridine, where a thiol group (-SH) is attached to the second carbon of the pyridine ring, and it is often used in its hydrochloride salt form. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-thiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium hydrosulfide in the presence of a base, followed by acidification to obtain the hydrochloride salt. Another method includes the reaction of 2-bromopyridine with thiourea, followed by hydrolysis and acidification.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to pyridine-2-thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine-2-thiol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine-2-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of pyridine-2-thiol hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, particularly those containing thiol groups. This interaction can disrupt the enzyme’s function, leading to various biological effects. For example, it has been shown to inhibit cathepsin B, a thiol protease involved in protein degradation and turnover .
Comparison with Similar Compounds
Pyridine-2-thiol hydrochloride can be compared with other similar compounds, such as:
2-Mercaptopyridine: Similar in structure but without the hydrochloride salt form.
Pyridine-2-thiol: The base form without the hydrochloride.
Thiopyrimidines: Compounds with a similar thiol group but a different heterocyclic ring structure.
Uniqueness: this compound is unique due to its combination of the pyridine ring and the thiol group, which imparts specific chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its base form or other similar compounds .
Properties
Molecular Formula |
C5H6ClNS |
|---|---|
Molecular Weight |
147.63 g/mol |
IUPAC Name |
1H-pyridine-2-thione;hydrochloride |
InChI |
InChI=1S/C5H5NS.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H |
InChI Key |
DEFWQDPUUKMPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















